5-(4-Acetamidophenyl)pyrazin-2(1H)-one is a compound that belongs to the class of pyrazine derivatives, which are known for their diverse biological activities. This compound features a pyrazinone core substituted with an acetamidophenyl group, which may enhance its pharmacological properties. The structural characteristics of this compound suggest potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents.
The compound can be synthesized through various chemical reactions, often involving starting materials such as substituted phenyl compounds and pyrazine derivatives. The synthesis methods and their efficiencies are critical in determining the availability and purity of the compound for research and application.
5-(4-Acetamidophenyl)pyrazin-2(1H)-one can be classified under:
The synthesis of 5-(4-acetamidophenyl)pyrazin-2(1H)-one can be approached through several methodologies:
Technical details from recent studies suggest that methods involving microwave-assisted synthesis or solvent-free conditions may yield higher purity and better yields due to reduced reaction times and by-product formation .
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure. For example, NMR spectra would show characteristic peaks corresponding to the hydrogen atoms on the aromatic rings and the acetamido group .
The reactivity of 5-(4-acetamidophenyl)pyrazin-2(1H)-one includes several potential chemical reactions:
These reactions are critical for modifying the compound for specific applications in drug development .
The mechanism of action for compounds like 5-(4-acetamidophenyl)pyrazin-2(1H)-one often involves interaction with biological targets such as enzymes or receptors. For instance:
Data from biological evaluations suggest that modifications on the pyrazine ring can significantly influence binding affinities and efficacy against various targets .
Relevant analyses include:
5-(4-Acetamidophenyl)pyrazin-2(1H)-one has potential applications in various scientific fields:
The systematic International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-(4-acetamidophenyl)pyrazin-2(1H)-one, reflecting its core structural features. The molecule integrates two principal moieties: a pyrazinone heterocycle and a para-substituted acetamidophenyl group. The pyrazinone ring system (C₄H₃N₂O) exists in equilibrium with its tautomeric form, 5-(4-acetamidophenyl)-1,2-dihydropyrazine-2-one, contributing to its electronic properties and hydrogen-bonding capabilities [1]. The acetamido group (-NHCOCH₃) at the phenyl ring’s 4-position provides both hydrogen-bond acceptor (carbonyl) and donor (-NH-) functionalities, while the phenyl ring enables planar hydrophobic interactions. Medicinally, this structure classifies as a nitrogen-containing heterocycle with bioisosteric potential to purine bases, facilitating interactions with enzymatic targets . Its molecular formula is C₁₂H₁₁N₃O₂, with a molecular weight of 229.24 grams per mole.
Table 1: Structural Components and Their Medicinal Significance
Structural Element | Chemical Properties | Medicinal Significance |
---|---|---|
Pyrazin-2(1H)-one core | Planar heterocycle; Tautomeric equilibrium | Mimics purine scaffolds; Facilitates target binding |
4-Acetamidophenyl substituent | Amphiphilic (hydrophobic phenyl + polar acetamido) | Enhances membrane permeability; Enables specific protein interactions |
N1-H position | Hydrogen bond donor | Critical for solubility and target engagement |
This compound (developmental code SK&F 94120) emerged during cardiovascular drug discovery efforts in the 1980s. Researchers at Smith, Kline & French Laboratories identified it as a novel positive inotropic agent—a class of compounds enhancing myocardial contractility without proportionate increases in oxygen demand. Its discovery stemmed from systematic derivatization of pyrazinone scaffolds to optimize cardiac activity [1]. Early pharmacological characterization confirmed its ability to augment cardiac output in isolated heart models, prompting detailed analytical and pharmacokinetic studies.
A pivotal 1986 publication documented the first validated analytical method for quantifying SK&F 94120 in biological matrices. The protocol used an Automated Analytichem Sample Processor (AASP) coupled to high-performance liquid chromatography with ultraviolet detection. This involved liquid-solid extraction via C₁₈ cartridges, enabling precise measurement at plasma concentrations as low as 0.5 milligrams per liter. The assay exhibited exceptional reproducibility (coefficient of variation: 2%) and accuracy (bias: ±1%) across 0.5–10.0 milligrams per liter, critical for subsequent pharmacokinetic profiling [1].
Table 2: Key Parameters of the First Validated Analytical Method for SK&F 94120
Parameter | Specification | Significance |
---|---|---|
Sensitivity | 0.5 mg/L | Enabled low-concentration detection in preclinical studies |
Precision (CV) | 2% (mean across 0.5–10.0 mg/L range) | Ensured reliability of pharmacokinetic data |
Extraction Efficiency | >95% via C₁₈ AASP cassettes | Minimized matrix interference in plasma samples |
Species Applicability | Rat, Dog, Cynomolgus Monkey | Supported cross-species pharmacokinetic comparisons |
SK&F 94120 represented a significant departure from classical inotropes (e.g., digitalis glycosides or catecholamines) due to its non-adrenergic mechanism. While its precise molecular target remained incompletely elucidated in initial studies, it demonstrated selective enhancement of cardiac contractility in in vivo models, suggesting a novel pathway modulation. Its pharmacokinetic properties—including oral bioavailability and predictable metabolism—made it a valuable tool compound for investigating inotropy mechanisms unrelated to beta-adrenergic receptors or sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) inhibition [1].
The robust analytical method enabled foundational pharmacokinetic studies across species. Research in rats, dogs, and cynomolgus monkeys revealed species-dependent metabolic profiles and bioavailability, informing early structure-activity relationship (SAR) refinements. These studies positioned SK&F 94120 as a chemical prototype for pyrazinone-based cardiomodulators, stimulating research into structurally related inotropic agents [1] . Its role extended beyond cardiovascular pharmacology: the validated analytical approach using AASP technology pioneered automated sample preparation techniques later adopted for other heterocyclic pharmaceuticals, solidifying its methodological impact in drug development analytics [1].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0